molecular formula C13H12ClN3OS B2870008 1-(3-{[6-Chloro-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)ethan-1-one CAS No. 1426935-68-3

1-(3-{[6-Chloro-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)ethan-1-one

Cat. No.: B2870008
CAS No.: 1426935-68-3
M. Wt: 293.77
InChI Key: WOFRYOKAEAPBBO-UHFFFAOYSA-N
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Description

1-(3-{[6-Chloro-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)ethan-1-one is a pyrimidine derivative featuring a 6-chloro-2-(methylsulfanyl)pyrimidin-4-yl group linked via an amino bridge to a 3-acetylphenyl substituent. The compound’s structure combines a halogenated, sulfur-containing heterocycle with a ketone-functionalized aromatic ring, making it a candidate for diverse applications in medicinal chemistry and materials science. Its synthesis typically involves coupling reactions between substituted pyrimidine intermediates and acetylated aniline derivatives, as inferred from analogous procedures in the literature .

Properties

IUPAC Name

1-[3-[(6-chloro-2-methylsulfanylpyrimidin-4-yl)amino]phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3OS/c1-8(18)9-4-3-5-10(6-9)15-12-7-11(14)16-13(17-12)19-2/h3-7H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFRYOKAEAPBBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC2=CC(=NC(=N2)SC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Pyrimidine Derivatives with Methylsulfanyl and Chloro Substituents

Compounds in share the 6-chloro-2-(methylsulfanyl)pyrimidin-4-yl core but differ in the substituents on the amino group:

  • 3h: Methylamino substituent; yellow solid (m.p. 142–144°C).
  • 3i: Benzylamino substituent; white solid (m.p. 118–120°C).
  • 3j: 4-Chlorobenzylamino substituent; white solid (m.p. 132–134°C).
  • 3k: Cyclopropylamino substituent; viscous oil.

Key Differences :

  • The target compound’s 3-acetylphenyl group introduces a planar, electron-withdrawing ketone, contrasting with the alkyl/aryl amines in 3h–3k. This likely enhances π-π stacking interactions and alters solubility .
  • Melting points correlate with crystallinity: bulky substituents (e.g., benzyl in 3i) reduce packing efficiency, leading to lower melting points compared to the acetylated derivative.

Tetrahydro-pyrimidinone Derivatives

1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydro-pyrimidin-5-yl]ethanone () features a saturated pyrimidine ring with a sulfanylidene group.

  • Structural Impact : The tetrahydro ring reduces aromaticity, increasing conformational flexibility but decreasing thermal stability.
  • Biological Relevance : Saturated derivatives may exhibit distinct binding modes in enzyme inhibition compared to the fully aromatic target compound .

Heterocyclic Ethanone Analogues

Compounds like 1-(5-chloropyrazin-2-yl)ethanone () and YKL-05-099 () highlight variations in heterocycle choice:

  • Pyrazine vs. Pyrimidine : Pyrazines (two adjacent nitrogen atoms) exhibit different electronic profiles compared to pyrimidines (1,3-diazines), affecting hydrogen-bonding capacity and acidity.
  • YKL-05-099 : Incorporates a dihydropyrimidine scaffold with methoxy and piperidinyl groups, emphasizing the role of steric bulk in pharmacokinetics .

Physicochemical Properties

Compound Core Structure Substituents Physical State Melting Point (°C) Key Functional Groups
Target Compound Pyrimidine 3-Acetylphenyl, Cl, SCH3 Solid (assumed) Not reported Ketone, amino, chloro, thioether
3h () Pyrimidine Methylamino, Cl, SCH3 Yellow solid 142–144 Amino, chloro, thioether
3i () Pyrimidine Benzylamino, Cl, SCH3 White solid 118–120 Amino, chloro, thioether
1-[4-(4-Fluorophenyl)... () Tetrahydro-pyrimidinone Fluorophenyl, SCH, acetyl Crystalline Not reported Ketone, thioether, fluorine

Insights :

  • Chloro and methylsulfanyl substituents enhance lipophilicity, favoring membrane permeability in biological systems .

Spectroscopic Characterization

  • ¹H NMR : The acetyl group’s methyl proton in the target compound is expected as a singlet near δ 2.5 ppm. Pyrimidine ring protons (e.g., H-5) resonate downfield (δ 8.0–8.5 ppm) due to electron-withdrawing effects .
  • IR : Strong C=O stretch ~1700 cm⁻¹ (ketone), distinct from thioamide bands (~1250 cm⁻¹) in sulfanylidene analogues .
  • 13C NMR : The pyrimidine carbons (C-2, C-4, C-6) show characteristic shifts between δ 160–170 ppm, with the acetyl carbonyl at ~200 ppm .

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